molecular formula C12H16N2O2 B13411539 3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester

3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester

Cat. No.: B13411539
M. Wt: 220.27 g/mol
InChI Key: VEKDTUHLWWSRTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .

Industrial Production Methods

Industrial production of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate, in the presence of specific catalysts, has been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11(15)7-6-10-5-4-9-3-2-8-13-12(9)14-10/h4-5H,2-3,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKDTUHLWWSRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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